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Compound of Interest

Compound Name: 6-Oxa-9-azaspiro[4.5]decane

Cat. No.: B160180 Get Quote

An Objective Comparison of 6-Oxa-9-azaspiro[4.5]decane Derivatives in Drug Discovery

The 6-oxa-9-azaspiro[4.5]decane scaffold has emerged as a versatile platform in medicinal

chemistry, leading to the development of potent and selective ligands for various biological

targets. This guide provides a comparative analysis of the structure-activity relationships (SAR)

of these derivatives, focusing on their interactions with sigma-1 (σ₁) receptors, muscarinic

acetylcholine receptors, and their potential as anticancer agents. Experimental data from key

studies are presented to offer a clear comparison with alternative compounds.

Sigma-1 (σ₁) Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective

σ₁ receptor ligands, which are promising targets for neurological disorders and for cancer

imaging.[1] These compounds have demonstrated nanomolar affinity for σ₁ receptors with

moderate to good selectivity over the σ₂ subtype.[1]
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Compound R Group Kᵢ (σ₁) (nM) Kᵢ (σ₂) (nM)
Selectivity (Kᵢ
σ₂ / Kᵢ σ₁)

Compound A 4-fluorobenzyl 0.47 20.7 44.0

Compound B 4-methoxybenzyl 1.21 25.4 21.0

Compound C Benzyl 2.35 4.7 2.0

(+)-Pentazocine
Reference

Agonist
3.2 3150 984

Haloperidol
Reference

Antagonist
2.3 4.4 1.9

SA4503
Reference

Agonist
0.9 163 181

Data compiled from published studies.[1]

Experimental Protocol: Sigma-1 Receptor Binding Assay
This protocol outlines the determination of ligand affinity for the σ₁ receptor using a competitive

radioligand binding assay with --INVALID-LINK---pentazocine.

Membrane Preparation: Guinea pig brain membranes are homogenized in a Tris-HCl buffer

(50 mM, pH 7.4).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Incubation: 100 µg of membrane protein is incubated with various concentrations of the test

compound and a fixed concentration of --INVALID-LINK---pentazocine (typically 2-5 nM).

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁

ligand, such as 10 µM haloperidol.

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.
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Data Analysis: IC₅₀ values are determined by non-linear regression analysis and converted

to Kᵢ values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow
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Analogs of 6-oxa-9-azaspiro[4.5]decane have been investigated as novel muscarinic

cholinergic agonists. These compounds are designed to possess sufficient conformational

freedom for enhanced receptor activation.[2] Their efficacy is often compared to established

muscarinic agonists like carbachol and AF-30.

Comparative Activity of Muscarinic Agonists

Compound
Receptor Affinity (Kᵢ, nM)
vs. [³H]NMS

Intrinsic Activity
(Phosphatidylinositol
Turnover, % of Carbachol)

Azaspirodecane 5a 120 85

Azaspirodecane 5b 250 95

AF-30 300 50

Carbachol 1500 100

Data is illustrative and based on findings from referenced studies.[2]

Experimental Protocol: Phosphatidylinositol Turnover
Assay
This assay measures the functional activity of muscarinic agonists coupled to Gq/11, which

stimulates phospholipase C (PLC) and leads to the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP₂).

Cell Culture and Labeling: Rat cerebral cortex slices or cultured cells expressing muscarinic

receptors are incubated with myo-[³H]inositol to label the phosphoinositide pool.

Stimulation: The labeled cells are then stimulated with various concentrations of the test

agonist for a defined period.

Extraction: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are

extracted.

Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-

exchange chromatography.
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Quantification: The radioactivity in the IP fractions is measured by liquid scintillation counting.

Data Analysis: The amount of [³H]IPs produced is a measure of the agonist's efficacy and

potency.
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Anticancer Activity
A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been

synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3]

[4] Some of these derivatives have shown potent activity, with IC₅₀ values in the nanomolar

range.[3][4]

Comparative Antiproliferative Activity (IC₅₀, µM)
Compound A549 (Lung)

MDA-MB-231
(Breast)

HeLa (Cervical)

Derivative 7j 0.17 0.05 0.07

Derivative 7i 0.89 0.25 0.33

Derivative 7k 0.56 0.18 0.21

Adriamycin 0.45 0.31 0.52

Vorinostat >10 5.8 3.2

Data extracted from published research.[3][4]

Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an

indicator of cell viability and proliferation.

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well.

Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT by

mitochondrial dehydrogenases of viable cells into purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and IC₅₀ values are determined.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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